5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzohydrazide with 2,5-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Major Products Formed
Reduction: 5-(4-Amino-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
- 5-(4-Nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
- 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
Uniqueness
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which can influence its reactivity and biological activity. The dimethylphenyl group also adds to its distinct chemical properties.
Properties
Molecular Formula |
C16H12ClN3O3 |
---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
5-(4-chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-3-4-10(2)12(7-9)15-18-16(23-19-15)11-5-6-13(17)14(8-11)20(21)22/h3-8H,1-2H3 |
InChI Key |
CDUAZVCKLPKFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.